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Compound Name:
hydrochloride
CAS No.: 1400744-17-3
Cat. No.: B3024274
\ J

Executive Summary & Technical Context

Subject: (3R)-Oxolan-3-ylmethanamine (CAS: 135269-63-9 / 165253-31-6) Synonyms: (3R)-
Tetrahydrofuran-3-ylmethanamine, [(3R)-Tetrahydrofuran-3-yljmethanamine. Molecular
Formula:

| Exact Mass: 101.0841 Da

This guide provides a structural elucidation framework for (3R)-oxolan-3-ylmethanamine, a
critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands. Unlike
simple aliphatic amines, the tetrahydrofuran (THF) ring introduces specific stereoelectronic
constraints that dictate fragmentation.

We compare its mass spectrometric behavior against two key alternatives:

o Regioisomeric Control: (2-Tetrahydrofuranyl)methanamine (to demonstrate ring-position
effects).

o Acyclic Analog: 3-Methoxypropylamine (to demonstrate the "ring constraint” effect).
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Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following dual-platform approach (LC-ESI-
MS/MS and GC-EI-MS) is recommended. These protocols are designed to capture both the
"soft" protonated molecular ions and the "hard" structural fragments.

A. LC-ESI-MS/MS Configuration (Soft lonization)

e Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pum).
» Mobile Phase:
o A: Water + 0.1% Formic Acid (Promotes

formation).

o B: Acetonitrile + 0.1% Formic Acid.
« lonization Source: Electrospray lonization (ESI), Positive Mode.[1][2]
e Collision Energy (CE): Ramp 10-40 eV. Rationale: Low CE preserves the

(m/z 102); High CE forces ring opening.

B. GC-EI-MS Configuration (Hard lonization)

e Inlet: Splitless, 250°C.

o Carrier Gas: Helium, 1.0 mL/min.

e |onization: Electron Impact (70 eV).[3]

» Derivatization (Optional but Recommended): Trifluoroacetic anhydride (TFAA).[4]

o Why? Native amines often tail on GC columns. TFA-derivatization improves peak shape
and provides a diagnostic shift of +96 Da.

Comparative Fragmentation Analysis
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Comparison 1: Regioisomeric Differentiation (3-yl vs. 2-
yl)

Distinguishing the 3-substituted isomer from the 2-substituted isomer is a common analytical
challenge. The fragmentation logic rests on

-cleavage rules relative to the ether oxygen and the amine nitrogen.
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Comparison 2: Ring Constraint (Cyclic vs. Acyclic)

Comparing (3R)-oxolan-3-ylmethanamine with 3-methoxypropylamine (
).
e Acyclic (Linear): Exhibits "McLafferty-like" rearrangements and extensive chain shattering.

e Cyclic (Oxolane): The ring prevents free rotation, inhibiting certain hydrogen transfers. The
primary fragmentation pathway is forced through ring-opening (scission) after the initial loss
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of ammonia.

Detailed Fragmentation Pathways (Mechanistic
Insight)
Pathway A: ESI-MS/MS (Positive Mode)

In positive ESI, the molecule forms the protonated species

at
102.

e Primary Event: Inductive cleavage of the C-N bond, leading to the loss of neutral Ammonia (

, 17 Da).

e Product: A cyclic carbocation at

85 (tetrahydrofuran-3-yl cation).

e Secondary Event: Ring opening of the cation, followed by loss of Ethylene (

, 28 Da) or Formaldehyde (

, 30 Da).

Pathway B: EI-MS (70 eV)

The radical cation

(

101) is unstable.

» -Cleavage (Nitrogen-driven): The radical site on Nitrogen triggers cleavage of the C-C bond
next to it. This generates the iminium ion (

) at

30.
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+ -Cleavage (Oxygen-driven): Less favored in the 3-isomer than the 2-isomer, but can lead to
ring opening.

Visualization of Fragmentation Logic

(3R)-Oxolan-3-ylmethanamine
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Caption: ESI-MS/MS fragmentation pathway for (3R)-oxolan-3-ylmethanamine, highlighting the
characteristic ammonia loss followed by ring scission.

Summary of Characteristic lons
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The following table summarizes the diagnostic ions you must look for to confirm the identity of

the (3R) isomer versus its potential impurities or isomers.

lon Type

mliz Identity

Relative
Intensity (Est.)

[5]

Notes

Precursor

102

100% (ESI)

Base peak in soft

ionization.

Fragment

85

40-80% (ESI)

Key Diagnostic.
Confirms primary
amine on a

saturated ring.

Fragment

30

100% (EI)

Base peak in EI.
Indicates

unsubstituted

-carbon next to

amine.

Fragment

71

<10% (EI)

Low abundance
in 3-isomer; High
abundance in 2-

isomer.

Fragment

57

Variable

Result of ring
opening and loss

of ethylene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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